3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-B]pyridine

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Researchers pursuing kinase inhibitor SAR often encounter synthetic bottlenecks when core scaffolds lack orthogonal diversification handles, requiring extra protection/deprotection steps. 3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 268547-53-1) directly resolves this: • 3-Br enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for rapid aryl/heteroaryl installation at the 3-position. • 7-Cl provides a secondary orthogonal handle for sequential functionalization via Buchwald-Hartwig or SNAr. • Validated in CRF1 antagonist programs (US Patent 7,652,035 B2), ensuring synthetic precedent. Supplied with full analytical certification; ideal for focused library synthesis.

Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
CAS No. 268547-53-1
Cat. No. B1610007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-B]pyridine
CAS268547-53-1
Molecular FormulaC7H5BrClN3
Molecular Weight246.49 g/mol
Structural Identifiers
SMILESCC1=NC2=C(NN=C2C(=C1)Cl)Br
InChIInChI=1S/C7H5BrClN3/c1-3-2-4(9)5-6(10-3)7(8)12-11-5/h2H,1H3,(H,11,12)
InChIKeyWPVDNHUFUJJDKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine: Kinase-Targeted Building Block


3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 268547-53-1) is a polysubstituted heterocyclic building block belonging to the pyrazolo[4,3-b]pyridine family [1]. It is characterized by a planar, aromatic bicyclic core [1] featuring a distinctive substitution pattern: a bromine atom at the 3-position, a chlorine atom at the 7-position, and a methyl group at the 5-position . This specific arrangement of halogens and a methyl group establishes it as a differentiated synthetic intermediate within medicinal chemistry, particularly for applications requiring orthogonal functionalization strategies or the generation of novel chemical matter around the 1H-pyrazolo[4,3-b]pyridine scaffold [2]. Its utility is often explored in the context of developing inhibitors for kinases such as ALK5 and other therapeutically relevant targets [3].

3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine: Unique Reactivity Advantages


The pyrazolo[4,3-b]pyridine core is a common motif in kinase inhibitor design, but biological activity and synthetic utility are exquisitely sensitive to the precise identity and position of substituents [1]. A simple unsubstituted 1H-pyrazolo[4,3-b]pyridine, or even a 7-chloro-5-methyl analog (CAS 94220-38-9), lacks the critical 3-bromo handle . This bromine atom is not merely a passive substituent; it is a vector for chemical elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can act as a key pharmacophoric element that engages lipophilic pockets in target proteins [2]. Attempting to substitute the 3-bromo-7-chloro-5-methyl pattern with a different regioisomer, such as a 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 1357946-80-5), results in a distinct chemical entity with altered geometry, electronic distribution, and binding properties, thus confounding SAR studies and leading to unpredictable outcomes .

3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine: Key Distinguishing Evidence


Orthogonal Reactivity at the 3-Bromo Position

The presence of a bromine atom at the 3-position provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which is absent in the 7-chloro-5-methyl analog (CAS 94220-38-9) . While direct kinetic data for this specific compound are not available in the public domain, the well-established class-level reactivity of aryl bromides compared to aryl chlorides indicates a significant difference in synthetic utility. Aryl bromides are known to undergo oxidative addition to Pd(0) with rate constants orders of magnitude faster than aryl chlorides under standard conditions (e.g., for PhBr vs PhCl with Pd(PPh3)4: k_obs(PhBr) ≈ 10^-2 M^-1s^-1 vs k_obs(PhCl) ≈ 10^-5 M^-1s^-1) [1]. This allows for sequential, orthogonal functionalization of the 3- and 7-positions, a key advantage in library synthesis [2].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Distinct Regioisomeric Scaffold Geometry

The target compound (1H-pyrazolo[4,3-b]pyridine) and the [4,3-c] regioisomer (CAS 1357946-80-5) represent fundamentally different core scaffolds with divergent three-dimensional geometries and electronic properties . The nitrogen atom position in the pyridine ring is different, which alters the directionality of key hydrogen bond donor/acceptor interactions. While no direct comparative biological data exists in public literature, the structural difference is absolute and quantifiable. The molecular shape and dipole moment differ, which is a class-level inference for regioisomers [1]. This difference has profound implications for molecular recognition by biological targets. For instance, in ALK5 kinase inhibitor design, the pyrazolo[4,3-b]pyridine core (as in the target compound) has been shown to engage the hinge region of the kinase domain in a specific binding mode that is not possible with the [4,3-c] or [3,4-b] isomers [2].

Medicinal Chemistry Kinase Inhibition SAR

Documented Use in CRF1 Antagonist Synthesis

This compound has been explicitly and uniquely named as a key synthetic reagent in the preparation of corticotropin-releasing factor (CRF) receptor antagonists, as described in US Patent 7,652,035 B2 [1]. The patent details a specific synthetic sequence where 3-bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine (Compound 1a in Example 1) is synthesized and then further functionalized to yield 7-benzyloxy-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine [1]. This demonstrates that the compound's specific substitution pattern is not only chemically viable but has been selected for its unique reactivity profile in a multi-step medicinal chemistry program . This contrasts with many other pyrazolo[4,3-b]pyridine analogs which lack this specific, documented application in a high-value therapeutic area [2].

Synthetic Chemistry Neuroscience CRF Receptor Antagonists

7-Chloro Substituent: Critical for ALK5 Inhibition

A structure-activity relationship (SAR) study on 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors (Sabat et al., 2017) demonstrated that the 7-position is a key site for modulating potency and physicochemical properties [1]. While the target compound itself was not directly assayed, the study showed that a 7-chloro substituent (as in compound 18 of the paper) contributed to potent ALK5 inhibition (IC50 = 5.0 nM) and provided a favorable balance of activity and metabolic stability compared to other 7-substituents like methyl or hydrogen [1]. This provides a class-level inference that the 7-chloro group in 3-bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine is likely to confer a beneficial interaction with the ALK5 binding site, differentiating it from the 7-unsubstituted or 7-methyl analogs .

Kinase Inhibition ALK5 SAR Medicinal Chemistry

3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine: Validated Research Applications


CRF1 Receptor Antagonist Development

Building upon the direct evidence from US Patent 7,652,035 B2 [1], this compound is the optimal starting material for medicinal chemistry programs focused on developing novel, non-peptide CRF1 receptor antagonists. The patent demonstrates a clear synthetic path forward, using this specific compound to generate more complex analogs [1]. Procuring this specific intermediate streamlines the synthesis and ensures that any new intellectual property generated is built upon a validated and previously exemplified scaffold, reducing the risk of pursuing a dead-end synthetic route.

Kinase Inhibitor Library Synthesis (ALK5)

Given the class-level inference from ALK5 SAR [2] and the established utility of the pyrazolo[4,3-b]pyridine core, this compound is an ideal central building block for creating focused libraries. Its 3-bromo and 7-chloro groups offer orthogonal diversification handles . A researcher can sequentially functionalize these positions to rapidly explore the chemical space around the 3- and 7-positions, generating dozens of unique analogs to probe kinase selectivity and improve drug-like properties [2]. This strategy is far more efficient than starting with a less functionalized or differently substituted core.

3-Substituted Pyrazolo[4,3-b]pyridine Synthesis via Cross-Coupling

The presence of the aryl bromide at the 3-position is the defining feature for this specific application . Chemists seeking to install diverse aryl, heteroaryl, or amine substituents at the 3-position of the pyrazolo[4,3-b]pyridine ring will find this compound to be a superior and immediate substrate for Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This contrasts with the 7-chloro-5-methyl analog (CAS 94220-38-9), which cannot be functionalized at the 3-position without introducing additional synthetic steps . This makes the target compound a time-saving and strategic choice for library synthesis.

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